molecular formula C6H12ClN3O2 B11749532 (2S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid hydrochloride

(2S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid hydrochloride

Cat. No.: B11749532
M. Wt: 193.63 g/mol
InChI Key: PKYUNLJGQHDYFG-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique structure and properties. This compound features a diazirine ring, which is known for its photo-reactive properties, making it valuable in photoaffinity labeling and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid hydrochloride typically involves multiple steps. One common approach includes the protection of the amino group, followed by the introduction of the diazirine ring. The final step involves deprotection and conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Quality control measures, such as chromatography and spectroscopy, ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The diazirine ring can be oxidized under specific conditions.

    Reduction: Reduction reactions may target the diazirine ring or other functional groups.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diazirine ring may yield different oxidized derivatives, while substitution reactions can produce a wide range of amino acid derivatives.

Scientific Research Applications

(2S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid hydrochloride involves its photo-reactive diazirine ring. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate, which can covalently bind to nearby molecules. This property is exploited in photoaffinity labeling to identify and study molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-4-(3-phenyl-3H-diazirin-3-yl)butanoic acid hydrochloride
  • (2S)-2-amino-4-(3-ethyl-3H-diazirin-3-yl)butanoic acid hydrochloride

Uniqueness

Compared to similar compounds, (2S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid hydrochloride offers unique advantages due to its specific structure. The methyl group on the diazirine ring may influence its reactivity and stability, making it suitable for particular applications in photoaffinity labeling and other research areas.

Properties

Molecular Formula

C6H12ClN3O2

Molecular Weight

193.63 g/mol

IUPAC Name

(2S)-2-amino-4-(3-methyldiazirin-3-yl)butanoic acid;hydrochloride

InChI

InChI=1S/C6H11N3O2.ClH/c1-6(8-9-6)3-2-4(7)5(10)11;/h4H,2-3,7H2,1H3,(H,10,11);1H/t4-;/m0./s1

InChI Key

PKYUNLJGQHDYFG-WCCKRBBISA-N

Isomeric SMILES

CC1(N=N1)CC[C@@H](C(=O)O)N.Cl

Canonical SMILES

CC1(N=N1)CCC(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.